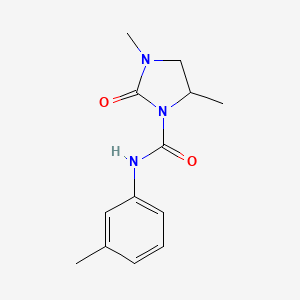
3,5-Dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Common synthetic routes may include:
Condensation Reactions: Combining 3-methylphenylamine with 3,5-dimethyl-2-oxoimidazolidine-1-carboxylic acid in the presence of a dehydrating agent.
Cyclization Reactions: Formation of the imidazolidine ring through intramolecular cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors, ensuring high yield and purity. The process might include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Streamlined production with continuous input of reactants and output of the product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for facilitating substitution reactions.
Major Products Formed
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease pathways.
Receptor Binding: Modulating receptor activity to produce therapeutic effects.
Pathway Modulation: Influencing cellular signaling pathways to achieve desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine Derivatives: Compounds with similar imidazolidine ring structures.
Carboxamide Derivatives: Compounds containing the carboxamide functional group.
Uniqueness
3,5-Dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
89645-81-8 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3,5-dimethyl-N-(3-methylphenyl)-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-4-6-11(7-9)14-12(17)16-10(2)8-15(3)13(16)18/h4-7,10H,8H2,1-3H3,(H,14,17) |
InChI Key |
LDVISLNKSRWSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1C(=O)NC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















